1,4,7,10,13-PAC can form stable complexes with various metal ions due to its multiple nitrogen atoms capable of coordinating with metals. This property makes it a potential candidate for applications in catalysis, separation science, and medicinal chemistry [].
The ring structure and specific arrangement of nitrogen atoms in 1,4,7,10,13-PAC allow it to selectively bind to specific guest molecules. This property is being investigated for applications in sensor development, drug delivery, and environmental remediation [, ].
1,4,7,10,13-PAC can be functionalized to attach therapeutic agents or imaging probes. The resulting conjugates can potentially improve drug delivery by enhancing solubility, targeting specific tissues, and facilitating controlled release of the drug [].
1,4,7,10,13-Pentaazacyclopentadecane is a macrocyclic compound characterized by a cyclic structure containing five nitrogen atoms at specific intervals. Its chemical formula is CHN, and it is notable for its unique arrangement of nitrogen atoms which contributes to its coordination chemistry and biological activity. This compound is often studied for its ability to form stable complexes with various metal ions, particularly lanthanides, due to its nitrogen-rich structure that can effectively coordinate with metal centers .
The chemical reactivity of 1,4,7,10,13-pentaazacyclopentadecane primarily involves its coordination with metal ions. It can undergo reactions to form various metal complexes, which are important in fields such as catalysis and materials science. For instance, the formation of lanthanide complexes has been extensively studied; these reactions typically occur under anhydrous conditions and result in stable coordination compounds . Additionally, the compound can participate in acid-base reactions where it can be protonated to form tri- and tetra-protonated species, influencing its complexation behavior with anions .
1,4,7,10,13-Pentaazacyclopentadecane exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and imaging agents in medical applications. The interactions between this compound and biological molecules have been investigated for potential therapeutic uses, including targeting cancer cells through metal ion-mediated mechanisms . Furthermore, studies have shown that its derivatives can exhibit antimicrobial properties .
The synthesis of 1,4,7,10,13-pentaazacyclopentadecane typically involves multi-step organic reactions starting from simpler nitrogen-containing precursors. One common method includes the condensation of appropriate amines under controlled conditions to yield the cyclic structure in good yields . Another approach involves the use of template reactions where metal ions guide the formation of the macrocycle . The synthesis can also be modified to introduce functional groups that enhance its solubility or reactivity for specific applications.
The uniqueness of 1,4,7,10,13-pentaazacyclopentadecane lies in its five-nitrogen framework which allows for enhanced stability and specificity in metal ion complexation compared to other similar compounds. Its ability to coordinate with a variety of metals while exhibiting significant biological activity makes it a versatile candidate for numerous applications in both research and industry.
Interaction studies involving 1,4,7,10,13-pentaazacyclopentadecane focus on its complexation with various metal ions and anions. These studies often employ techniques such as potentiometry and spectroscopic methods to elucidate binding constants and stability of the formed complexes. Research has demonstrated that the compound can form stable complexes with lanthanides and transition metals under varying pH conditions . Additionally, studies have explored its interactions with biological molecules to understand its potential therapeutic mechanisms.
Several compounds share structural similarities with 1,4,7,10,13-pentaazacyclopentadecane. These include:
Compound Name | Nitrogen Atoms | Structure Type |
Physical ConstantsMelting Point (100-102°C) and Boiling Point (342.6±10.0°C)1,4,7,10,13-Pentaazacyclopentadecane exhibits distinct thermal characteristics that reflect its macrocyclic structure and extensive hydrogen bonding network. The melting point of 100-102°C has been consistently reported across multiple sources [1] [2] [3] [4]. The Chemical Abstracts Service (CAS) Common Chemistry database reports a slightly lower melting point of 97°C [3] [4], while alternative sources specify 100-102°C [1] [2] [5] [6]. This thermal behavior is characteristic of secondary amines within cyclic structures, where intramolecular hydrogen bonding and conformational constraints contribute to the relatively high melting point compared to linear polyamines. The boiling point of 342.6±10.0°C is consistently reported as a predicted value across multiple databases [1] [2] [7] [8]. This high boiling point reflects the compound's ability to form extensive intermolecular hydrogen bonding networks through its five nitrogen atoms, resulting in significant intermolecular forces that must be overcome during vaporization. The substantial difference between melting and boiling points (approximately 240°C) indicates a relatively stable liquid phase over a wide temperature range, which is advantageous for various synthetic and analytical applications. Density (0.874) and Refractive Index (1.424)The density of 1,4,7,10,13-Pentaazacyclopentadecane is reported as 0.874 g/cm³ [1] [9] [10] [5] [6], though some sources report slightly higher values of 0.9±0.1 g/cm³ [2] [7]. This relatively low density is consistent with the compound's macrocyclic structure, which creates a cavity that contributes to reduced molecular packing efficiency compared to linear analogues. The density value suggests that the compound will float on water, which has practical implications for separation and purification procedures. The refractive index of 1.424 is reported consistently across multiple sources [2] [11] [12]. This value is typical for organic compounds containing multiple nitrogen atoms and indicates moderate polarizability. The refractive index provides valuable information for optical identification and purity assessment of the compound, as it directly correlates with the electronic structure and molecular interactions within the material. Solubility Profile in Various SolventsThe solubility characteristics of 1,4,7,10,13-Pentaazacyclopentadecane are strongly influenced by its polybasic nature and hydrogen bonding capacity. The compound demonstrates significant solubility in polar protic solvents due to its multiple nitrogen atoms capable of forming hydrogen bonds. Water solubility is enhanced under acidic conditions where protonation of the nitrogen atoms occurs, creating positively charged species that interact favorably with the aqueous environment [13] [14]. Synthesis and purification procedures provide insight into the compound's solubility behavior in organic solvents. The compound shows good solubility in acetonitrile, as evidenced by its successful recrystallization from cold acetonitrile (-20°C) during synthetic procedures [13]. The compound also demonstrates solubility in tetrahydrofuran (THF), as indicated by extraction procedures using hot THF for purification [13]. Ethanol serves as both a reaction medium and purification solvent, indicating reasonable solubility in this polar protic solvent [13]. The compound's solubility in chloroform is adequate for nuclear magnetic resonance spectroscopy applications, as demonstrated by proton NMR analysis in deuterated chloroform [13]. However, the compound requires careful handling in non-polar solvents due to limited solubility. The macrocyclic structure contributes to unique solubility characteristics compared to linear polyamines, with the ring conformation affecting solvation behavior [15]. Acid-Base PropertiespKa Values and Protonation ConstantsThe acid-base properties of 1,4,7,10,13-Pentaazacyclopentadecane are fundamental to understanding its chemical behavior and applications. The compound possesses five nitrogen atoms capable of protonation, resulting in a complex protonation equilibrium system. The predicted pKa value of 10.62±0.20 is consistently reported across multiple sources [1] [11], indicating strong basicity comparable to other macrocyclic polyamines. Comparative analysis with structurally related compounds provides insight into the protonation behavior. The closely related compound [10]aneN₄S (1-thia-4,7,10,13-tetraazacyclopentadecane) exhibits protonation constants of pKD₁=10.90(7), pKD₂=9.4(1), pKD₃=5.3(1), and pKD₄=1.0(1) in deuterium oxide [16]. These values demonstrate the stepwise nature of protonation in macrocyclic polyamines, with the first protonation occurring at the highest pKa value and subsequent protonations at progressively lower pKa values due to electrostatic repulsion effects. The protonation sequence in macrocyclic polyamines follows specific patterns influenced by conformational constraints and charge distribution. Nuclear magnetic resonance studies of related compounds reveal that initial protonation occurs preferentially at nitrogen atoms that can accommodate the positive charge with minimal conformational strain [16]. The macrocyclic structure creates a unique protonation pattern compared to linear polyamines, with charge-repulsion effects playing a significant role in determining successive pKa values [17]. pH-Dependent BehaviorThe pH-dependent behavior of 1,4,7,10,13-Pentaazacyclopentadecane is characterized by multiple protonation states that significantly influence its chemical and physical properties. Under acidic conditions (pH < 2), the compound exists predominantly in highly protonated forms, with multiple nitrogen atoms carrying positive charges [18]. This high degree of protonation enhances water solubility and creates strong electrostatic interactions with anionic species. At physiological pH (approximately 7.4), the compound exhibits intermediate protonation states that are crucial for biological applications. The pH-dependent speciation affects the compound's coordination chemistry, with different protonation states showing varying affinities for metal ions [14]. The ability to modulate protonation states through pH adjustment provides a powerful tool for controlling the compound's chemical behavior in various applications. Under basic conditions (pH > 10), the compound approaches its neutral form, with reduced positive charge density. This pH-dependent behavior is particularly important in analytical applications where the compound's interaction with other molecules can be controlled through pH manipulation [19]. The wide pH range over which protonation occurs (spanning from acidic to basic conditions) reflects the multiple ionizable centers and their different pKa values. The pH-dependent fluorescence properties of related macrocyclic polyamines demonstrate the practical importance of understanding protonation behavior [18]. Changes in protonation state can dramatically affect electronic properties, making pH sensitivity a valuable characteristic for sensor applications and chemical analysis. Stability Under Various ConditionsThermal StabilityThe thermal stability of 1,4,7,10,13-Pentaazacyclopentadecane is influenced by its macrocyclic structure and hydrogen bonding network. The compound demonstrates reasonable thermal stability up to its melting point of 100-102°C, beyond which decomposition may occur [1] [2]. The relatively high boiling point of 342.6±10.0°C suggests that the compound maintains structural integrity over a considerable temperature range under appropriate conditions. Thermal analysis considerations must account for the compound's hygroscopic nature, as moisture can significantly affect thermal behavior [13]. The presence of water molecules can lower the apparent decomposition temperature and affect thermal analysis results. Proper sample preparation under dry conditions is essential for accurate thermal characterization. The macrocyclic structure provides enhanced thermal stability compared to linear polyamines due to the conformational constraints that limit molecular mobility and reduce the probability of thermally induced bond cleavage. However, the multiple nitrogen atoms create potential sites for oxidative degradation at elevated temperatures, particularly in the presence of oxygen [20]. Oxidative StabilityThe oxidative stability of 1,4,7,10,13-Pentaazacyclopentadecane is a critical consideration for its handling and storage. The compound contains five secondary amine groups that are susceptible to oxidation under certain conditions. The nitrogen atoms can undergo oxidation to form nitroxides or other oxidized species, particularly in the presence of strong oxidizing agents or under prolonged exposure to air at elevated temperatures. The compound's role in coordination chemistry with manganese complexes provides insight into its oxidative behavior. Manganese complexes of related pentaazacyclopentadecane derivatives have been studied for their superoxide dismutase activity, where the ligand maintains stability while facilitating redox reactions of the coordinated metal center [21] [20]. This suggests that the macrocyclic ligand itself possesses reasonable oxidative stability under physiological conditions. Environmental factors such as pH, temperature, and the presence of metal ions can significantly influence oxidative stability. Under acidic conditions, the protonated form of the compound may show different oxidative behavior compared to the neutral form [22]. The coordination of metal ions can either enhance or diminish oxidative stability depending on the specific metal and coordination environment. XLogP3 -2.8
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295-64-7
Dates
Last modified: 08-15-2023
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